molecular formula C9H11N3O2 B12330447 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B12330447
M. Wt: 193.20 g/mol
InChI Key: ADSHDTCOEXBMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula C₉H₈ClN₃O₂ (hydrochloride)
Molecular Weight 229.63 g/mol (hydrochloride)
IUPAC Name 5-pyridin-4-ylpyrazolidine-3-carboxylic acid hydrochloride
Canonical SMILES C1C(NNC1C(=O)O)C2=CC=NC=C2.Cl

Discrepancies in molecular weight between sources arise from variations in hydration states and salt forms. For instance, the hydrate form reported in includes one water molecule, altering the formula to C₉H₈ClN₃O₂·H₂O. The pyridine ring’s basic nitrogen (pKa ≈ 3–4) facilitates protonation in acidic conditions, stabilizing the hydrochloride salt.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-pyridin-4-ylpyrazolidine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5H2,(H,13,14)

InChI Key

ADSHDTCOEXBMPD-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves cyclocondensation between pyridine-4-carbohydrazide and diethyl maleate. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the α,β-unsaturated ester, followed by cyclization to form the pyrazole ring. Key intermediates include:

  • Pyridine-4-carbohydrazide : Synthesized from picolinic acid and hydrazine hydrate.
  • Diethyl maleate : Provides the dicarbonyl component for ring closure.

Reaction Conditions :

Parameter Value Source
Solvent Ethanol/water (1:1)
Temperature 80–90°C, reflux
Reaction Time 6–8 hours
Yield 68–72%

Ester Hydrolysis and Acid Formation

The ethyl ester intermediate undergoes hydrolysis using concentrated HCl to yield the carboxylic acid hydrochloride. Optimal conditions include:

  • HCl Concentration : 6 M, stoichiometric excess.
  • Temperature : 90–100°C for 4 hours.
  • Workup : Neutralization with NaHCO₃ followed by recrystallization from ethanol/water.

Chlorination-Oxidation Sequence from Pyrazolidine Precursors

Synthesis of Pyrazolidine Intermediate

A patented route begins with 3-hydrazinopyridine dihydrochloride and dialkyl maleate, forming alkyl 5-oxo-2-(pyridin-4-yl)pyrazolidine-3-carboxylate. Critical parameters:

  • Chlorinating Agent : Phosphoryl chloride (POCl₃) in acetonitrile.
  • Temperature : 60°C for 2 hours.
  • Yield : 85–90% after purification.

Oxidation and Decarboxylation

The pyrazolidine intermediate is oxidized to the pyrazole derivative using MnO₂, followed by decarboxylation with CuO:

  • Oxidation :
    • Oxidant : Manganese(IV) oxide (1.5 equiv).
    • Solvent : Acetonitrile, 60°C.
    • Yield : 78%.
  • Decarboxylation :
    • Catalyst : CuO in DMF at 120°C.
    • Yield : 65–70%.

Continuous Flow Synthesis for Industrial Scalability

Flow Reactor Design

Recent advances employ continuous flow systems to enhance efficiency:

  • Residence Time : 10–15 minutes.
  • Temperature : 100–120°C.
  • Pressure : 3–5 bar.

Advantages :

  • 95% conversion rate vs. 68% in batch reactors.
  • Reduced byproduct formation (<5%).

Inline Purification

Integrated liquid-liquid extraction and crystallization modules enable direct isolation of the hydrochloride salt with >99% purity.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Cyclocondensation : 30 minutes at 150°C.
  • Yield : 75% (vs. 68% conventional).

Enzymatic Hydrolysis

Pilot studies using lipases (e.g., Candida antarctica) for ester hydrolysis show promise:

  • Conditions : pH 7.0, 37°C, 24 hours.
  • Yield : 82% with minimal racemization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 68–72 98 Moderate High
Chlorination-Oxidation 65–70 97 Low Moderate
Continuous Flow 95 99 High High
Microwave-Assisted 75 98 Moderate Moderate

Key Findings :

  • Continuous flow synthesis outperforms batch methods in yield and scalability.
  • Enzymatic hydrolysis offers eco-friendly advantages but requires further optimization.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or acyl groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has demonstrated that 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study found that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by these pathogens .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A case study highlighted its ability to reduce inflammation in animal models, which could lead to applications in treating chronic inflammatory diseases such as arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby modulating the immune response .

1.3 Cancer Research
In cancer research, this compound has been studied for its potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. This suggests a promising role in developing targeted cancer therapies .

Agrochemical Applications

2.1 Pesticidal Activity
The compound's derivatives have been explored for their pesticidal properties. Research indicates that certain formulations can effectively control pests while being less harmful to beneficial insects. A notable study reported that a derivative of this compound demonstrated high efficacy against common agricultural pests such as aphids and beetles .

2.2 Herbicidal Properties
Additionally, this compound has shown potential as a herbicide. Field trials revealed that it could effectively suppress weed growth without adversely affecting crop yield, indicating its potential for sustainable agricultural practices .

Material Science Applications

3.1 Coordination Polymers
In material science, this compound has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest due to their applications in gas storage, separation processes, and catalysis. Studies have shown that incorporating this compound into MOFs enhances their stability and functionality .

3.2 Sensor Development
Recent advancements have also seen the use of this compound in developing chemical sensors. Its ability to form complexes with various metal ions allows for the detection of trace amounts of pollutants in environmental samples, showcasing its versatility beyond traditional applications .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalAntimicrobial AgentsEffective against Staphylococcus aureus
Anti-inflammatoryReduces inflammation in animal models
Cancer ResearchInduces apoptosis in cancer cells
AgrochemicalPesticidesHigh efficacy against aphids and beetles
HerbicidesSuppresses weed growth without crop damage
Material ScienceCoordination PolymersEnhances stability and functionality
Chemical SensorsDetects trace pollutants effectively

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

  • Structure : Contains a pyrazole ring linked to a chlorinated, trifluoromethyl-substituted pyridine group and a carboxylic acid.
  • Key Differences : The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the target compound’s pyridinyl substituent. This modification may improve membrane permeability in drug design .
  • Applications : Fluorinated pyrazoles are often used in agrochemicals and pharmaceuticals due to their resistance to oxidative degradation.

5-Chloro-6-Cyclopropyl-1-(2-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid

  • Structure : Features a fused pyrazolo-pyridine system with chloro, cyclopropyl, and fluorophenyl substituents.
  • The cyclopropyl group may reduce ring strain compared to simpler substituents .
  • Applications : Such compounds are explored as kinase inhibitors in oncology.

5-Carboxyindazole Hydrochloride

  • Structure : An indazole derivative with a carboxylic acid group.
  • Key Differences : Indazole’s fused benzene-pyrazole system offers greater aromaticity, affecting electronic properties and solubility. The absence of a pyridine ring limits metal coordination capabilities .
  • Applications : Indazole derivatives are studied for anti-inflammatory and anticancer activities.

Physicochemical Properties

Property This compound Ortho-Toluidine Hydrochloride Nicardipine Hydrochloride
Molecular Weight (g/mol) ~245 (estimated) 143.61 479.99
Solubility High in water (hydrochloride salt) Soluble in polar solvents pH-dependent stability
Stability Likely stable under acidic conditions Hygroscopic Acid-labile

Notes:

  • The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations.
  • Nicardipine hydrochloride’s acid instability contrasts with the target compound’s presumed stability, highlighting structural influences on degradation .

Biological Activity

3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride, a compound characterized by its unique pyrazole structure and pyridine substitution, has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Structure : The compound features a pyrazole ring with a carboxylic acid group and a pyridine moiety, which significantly influences its biological properties.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of pharmacological research:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies report IC₅₀ values comparable to standard anti-inflammatory drugs such as celecoxib .
  • Antimicrobial Properties : In vitro assays have demonstrated that derivatives of this compound possess significant antimicrobial activity against various bacterial and fungal strains. The presence of the pyridine ring enhances its interaction with microbial targets .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential using methods like DPPH and ABTS assays. Results indicate moderate antioxidant activity, suggesting potential applications in combating oxidative stress .
  • Insecticidal Effects : Research has indicated that certain derivatives of pyrazole compounds exhibit insecticidal properties, making them candidates for agricultural applications .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The reaction begins with the condensation of hydrazine with 4-pyridinecarboxaldehyde to form an intermediate hydrazone, which is subsequently cyclized under acidic conditions to yield the pyrazole structure.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods, including the use of Grignard reagents or direct carboxylation techniques.
  • Hydrochloride Salt Formation : To enhance solubility and stability, the compound is often converted into its hydrochloride salt form.

Case Studies and Research Findings

Several studies highlight the biological potential and applications of this compound:

StudyFindings
Demonstrated significant COX-2 inhibition with IC₅₀ values comparable to celecoxib.
Showed antimicrobial activity against multiple strains; effective against both bacteria and fungi.
Investigated insecticidal properties; certain derivatives exhibited potent activity against pests.
Explored as a lead compound for developing inhibitors targeting lactate dehydrogenase (LDH).

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX or LDH, altering their conformation and inhibiting their activity.
  • Receptor Modulation : It can interact with various receptors involved in inflammatory pathways, potentially modulating signal transduction processes.

Q & A

Q. Basic Research Focus :

  • Synthetic Routes : The compound can be synthesized via condensation reactions involving pyridine and pyrazole precursors. A multi-step approach similar to the synthesis of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) involves functionalizing the pyrazole core with pyridinyl groups, followed by carboxylation and HCl salt formation .
  • Optimization : Key parameters include temperature control (e.g., 80–100°C for cyclization), solvent selection (DMF or THF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of pyridinyl halide to pyrazole). Catalytic bases like K₂CO₃ enhance nucleophilic substitution efficiency .

Q. Advanced Research Focus :

  • Contradictions in Yield : Discrepancies in yield (e.g., 40–70%) may arise from competing side reactions, such as over-alkylation or hydrolysis. Kinetic studies using HPLC monitoring can identify rate-limiting steps .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity (>95%) .

How can spectral techniques (e.g., NMR, IR, X-ray crystallography) and computational methods (DFT) be applied to resolve structural ambiguities in pyrazole-carboxylic acid derivatives?

Q. Basic Research Focus :

  • Structural Confirmation :
    • ¹H/¹³C NMR : Pyrazole protons appear as doublets (δ 7.5–8.2 ppm), while the pyridin-4-yl group shows characteristic splitting (J = 4.8 Hz) . Carboxylic acid protons are typically absent due to exchange broadening but reappear in D₂O.
    • IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carboxylic acid group .

Q. Advanced Research Focus :

  • X-ray Crystallography : Single-crystal analysis reveals planarity between pyrazole and pyridine rings (dihedral angle <10°), stabilized by π-π stacking and hydrogen bonding with HCl .
  • DFT Studies : Comparing experimental and calculated bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å DFT) identifies electron density redistribution due to HCl coordination .

What strategies mitigate low solubility of this compound in aqueous media for pharmacological assays?

Q. Basic Research Focus :

  • Solubility Enhancement : Co-solvents (e.g., DMSO:water 1:4) or micellar systems (0.1% Tween-80) increase solubility to ~2.5 mg/mL .
  • Salt Forms : Alternative counterions (e.g., sodium or lysine salts) improve solubility but may reduce stability .

Q. Advanced Research Focus :

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances lipophilicity, with enzymatic cleavage in vivo restoring activity .
  • Nanoformulation : Encapsulation in PEGylated liposomes achieves sustained release (t₁/₂ = 12 h) without precipitation .

How should researchers analyze conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

Q. Advanced Research Focus :

  • Mechanistic Studies : Use isoform-specific assays (e.g., kinase vs. phosphatase inhibition) to clarify selectivity. For example, conflicting cytotoxicity in cancer cells (IC₅₀ = 10 μM vs. 50 μM) may arise from off-target effects on metabolic enzymes .
  • Data Normalization : Account for batch-to-batch variability in HCl salt purity (e.g., ICP-MS quantification of chloride content) .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus :

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers with desiccants (humidity <30%) to prevent hydrolysis .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye exposure; LC-MS monitoring detects degradation products (e.g., free pyrazole) .

Q. Advanced Research Focus :

  • Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) reveal a shelf life of 2 years with <5% degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.